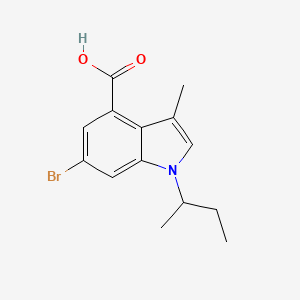









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([O:18]C)=[O:17])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1.[OH-].[Na+].CC(OC)(C)C>CO.O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=[O:17])[C:5]2[C:6]([CH3:15])=[CH:7][N:8]([CH:11]([CH2:13][CH3:14])[CH3:12])[C:9]=2[CH:10]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
3.24 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
19.99 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Type
|
CUSTOM
|
|
Details
|
The contents were stirred for 5 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
were stirred at room temperature for 65 h
|
|
Duration
|
65 h
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in water (60 mL)
|
|
Type
|
WASH
|
|
Details
|
The contents were washed with ether (1×50 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The aq layer was cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
|
Type
|
EXTRACTION
|
|
Details
|
The contents were extracted with EtOAc (2×60 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
dried under hi vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a yellow foam as 3.08 g (93%)
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=2C(=CN(C2C1)C(C)CC)C)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |